
Methyl 2-amino-2-(2-hydroxyphenyl)acetate
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Overview
Description
Methyl 2-amino-2-(2-hydroxyphenyl)acetate is an organic compound with the molecular formula C9H11NO3 It is a derivative of phenylalanine and is characterized by the presence of an amino group, a hydroxyl group, and a methyl ester group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-2-(2-hydroxyphenyl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of 2-hydroxybenzaldehyde with glycine methyl ester in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(2-hydroxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions may involve reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of 2-amino-2-(2-oxophenyl)acetate.
Reduction: Formation of 2-amino-2-(2-hydroxyphenyl)ethanol.
Substitution: Formation of 2-amino-2-(2-halophenyl)acetate.
Scientific Research Applications
Methyl 2-amino-2-(2-hydroxyphenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(2-hydroxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The presence of the amino and hydroxyl groups allows for hydrogen bonding and electrostatic interactions with target molecules, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-(4-hydroxyphenyl)acetate
- Methyl 2-amino-2-(3-hydroxyphenyl)acetate
- Methyl 2-amino-2-(2-methoxyphenyl)acetate
Uniqueness
Methyl 2-amino-2-(2-hydroxyphenyl)acetate is unique due to the specific positioning of the hydroxyl group on the phenyl ring, which influences its chemical reactivity and interactions with other molecules. This positional isomerism can result in different biological activities and applications compared to its analogs.
Properties
IUPAC Name |
methyl 2-amino-2-(2-hydroxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-9(12)8(10)6-4-2-3-5-7(6)11/h2-5,8,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNAZSKIOHFTBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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